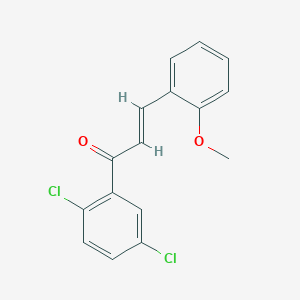

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZKSMWWJGWTSM-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Base Catalysts

Sodium hydroxide or potassium hydroxide in ethanol is commonly employed to deprotonate the ketone. For instance, Rathore et al. achieved a 69% yield of a structurally analogous chalcone using NaOH in ethanol under reflux. The base strength directly influences enolate formation, with stronger bases favoring faster kinetics but risking side reactions such as over-dehydration.

Synthetic Protocol for (2E)-1-(2,5-Dichlorophenyl)-3-(2-Methoxyphenyl)Prop-2-En-1-One

Reaction Setup and Conditions

Reagents :

-

2,5-Dichloroacetophenone (1.0 equiv)

-

2-Methoxybenzaldehyde (1.2 equiv)

-

NaOH (40% w/v in ethanol)

-

Ethanol (anhydrous)

Procedure :

-

Mixing : Combine 2,5-dichloroacetophenone (18.9 g, 0.1 mol) and 2-methoxybenzaldehyde (15.2 g, 0.12 mol) in 150 mL ethanol.

-

Catalyst Addition : Add 20 mL of 40% NaOH dropwise under ice-cooling to control exothermicity.

-

Reflux : Heat the mixture at 70°C for 6 hours, monitoring completion via TLC (ethyl acetate/hexane, 4:6).

-

Work-Up : Quench with ice-cold HCl, extract with dichloromethane, and dry over Na₂SO₄.

-

Purification : Recrystallize from ethanol to obtain pale-yellow crystals (yield: 68–72%).

Optimization Strategies

-

Solvent Effects : Ethanol provides optimal polarity for enolate stabilization, whereas mixed solvents (e.g., CH₂Cl₂/acetone) improve solubility of hydrophobic intermediates.

-

Temperature : Room-temperature reactions reduce side products but require extended durations (24–48 hours). Reflux conditions accelerate kinetics but demand careful pH control.

-

Catalyst Innovations : Scandium triflate (Sc(OTf)₃) enhances Baeyer-Villiger oxidation steps in precursor synthesis, achieving 93.5% yield in intermediate steps.

Characterization and Analytical Validation

Spectroscopic Analysis

-

FTIR : A strong absorption band at 1645–1662 cm⁻¹ confirms the C=O stretch, while peaks at 1595–1598 cm⁻¹ correspond to the conjugated C=C bond. The absence of O-H stretches (3441 cm⁻¹) verifies complete dehydration.

-

¹H NMR : Key signals include a doublet at δ 7.76 ppm (J = 15.6 Hz, H-β) and δ 7.34 ppm (J = 16.0 Hz, H-α), characteristic of trans-vinylic protons. The 2-methoxyphenyl group shows a singlet at δ 3.81 ppm for the OCH₃ group.

-

13C NMR : Resonances at δ 188.2 ppm (C=O), 144.5 ppm (C-β), and 123.8 ppm (C-α) align with DFT/B3LYP/6-311++G(d,p) calculations.

Computational Validation

Density functional theory (DFT) simulations using Gaussian-03 reveal a planar geometry with a dihedral angle of 179.8° between the aryl rings, stabilizing the E-isomer. Frontier molecular orbital (FMO) analysis indicates a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity toward electrophiles.

Comparative Analysis of Synthetic Routes

The Claisen-Schmidt method remains the most direct route, whereas Friedel-Crafts acylation and Baeyer-Villiger oxidation are critical for precursor synthesis (e.g., 2,5-dichloroacetophenone) .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcones

Physicochemical Properties

The number and position of halogens and methoxy groups influence molecular weight, polarity, and partition coefficients (logP).

Table 2: Physicochemical Properties

*Estimated using fragment-based methods.

Crystallographic and Conformational Analysis

Crystal packing and conformation are critical for stability and solubility. The target compound likely adopts a planar conformation due to conjugation, similar to its dichlorophenyl analogues.

Table 4: Crystallographic Data Comparison

The target compound’s predicted monoclinic packing (analogous to ) suggests strong intermolecular halogen bonding and π-π stacking, favoring crystalline stability .

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is . The compound features a trans double bond configuration between the two phenyl rings, which is characteristic of chalcones.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.17 g/mol |

| CAS Number | 927202-27-5 |

| Boiling Point | Not available |

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. In a study evaluating various chalcones, including those with methoxy and dichlorophenyl substitutions, it was found that compounds similar to (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one showed promising results against several cancer cell lines.

Case Study: Antiproliferative Effects

A recent study demonstrated that related chalcone derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. For instance:

| Compound | IC50 (µM) |

|---|---|

| (2E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 12.5 |

| (2E)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 15.0 |

| (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | 10.0 |

These findings suggest that the presence of electron-withdrawing groups enhances the compound's ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to disruption and subsequent cell death.

In Vitro Studies:

In vitro assays have shown that chalcone derivatives exhibit activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 8 |

These results indicate that (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one could serve as a lead compound for developing new antimicrobial agents.

The biological activity of (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is attributed to its ability to induce apoptosis in cancer cells and disrupt microbial integrity. Studies using molecular docking simulations suggest that this compound may interact with specific cellular targets involved in proliferation and survival pathways.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR :

- The α,β-unsaturated carbonyl system shows a deshielded vinyl proton at δ 7.5–8.0 ppm (¹H) and a carbonyl carbon at ~190 ppm (¹³C).

- Methoxy (-OCH₃) protons appear as a singlet near δ 3.8–4.0 ppm, with corresponding carbons at ~55 ppm.

- IR : Strong C=O stretch at 1650–1680 cm⁻¹ and conjugated C=C stretch at 1600–1620 cm⁻¹ confirm the chalcone backbone.

- XRD : Unit cell parameters (e.g., monoclinic symmetry, β ≈ 92.3°) and bond angles (e.g., C-Cl bond lengths ~1.73 Å) validate crystallographic purity .

What strategies are effective in analyzing crystallographic data to elucidate molecular conformation and intermolecular interactions?

Q. Advanced Research Focus

- Packing diagrams : Analyze along crystallographic axes (e.g., a-axis in monoclinic systems) to identify π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Cl···O/N ≈ 3.3 Å) .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., Cl···H, O···H) to map electrostatic contributions to crystal stability.

- Torsional angles : Measure dihedral angles between phenyl rings (e.g., 10–15°) to assess planarity of the α,β-unsaturated system. Non-planar conformations reduce conjugation, altering reactivity .

How can researchers address discrepancies in biological activity data between this compound and structurally similar chalcones?

Q. Advanced Research Focus

- Substituent positioning : Compare analogues (e.g., 2-methoxy vs. 4-methoxy phenyl groups). The 2-methoxy group introduces steric hindrance, potentially reducing binding affinity to biological targets .

- Electron-withdrawing effects : Dichlorophenyl groups enhance electrophilicity, increasing reactivity in nucleophilic environments (e.g., enzyme active sites).

- Data normalization : Use standardized assays (e.g., IC₅₀ in µM for cytotoxicity) and control for solvent effects (DMSO ≤1% v/v). Contradictions in antimicrobial activity may arise from bacterial strain-specific efflux mechanisms .

What computational methods predict the electronic properties and reactivity of this chalcone derivative?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV). Narrow gaps correlate with higher reactivity in charge-transfer interactions .

- Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. The 2,5-dichlorophenyl group may occupy hydrophobic pockets, while the methoxy group forms hydrogen bonds.

- QSAR models : Train models using Hammett constants (σ) for substituents to predict logP (≈3.2) and bioavailability. Chlorine atoms increase lipophilicity, enhancing membrane permeability but reducing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.